molecular formula C9H13BrClN3 B8575639 5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine

5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine

Cat. No. B8575639
M. Wt: 278.58 g/mol
InChI Key: CDMYCQLYQYWGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine is a useful research compound. Its molecular formula is C9H13BrClN3 and its molecular weight is 278.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13BrClN3

Molecular Weight

278.58 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2,2-dimethylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C9H13BrClN3/c1-9(2,3)5-13-7-6(10)4-12-8(11)14-7/h4H,5H2,1-3H3,(H,12,13,14)

InChI Key

CDMYCQLYQYWGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Neopentylamine (30 ml, 0.255 mol) is added dropwise at 0° C. over 20 min to a soln. of 5-bromo-2,4-dichloropyrimidine (29.17 g, 0.128 mol) in MeOH (230 ml). After stirring for 20 min at 0° C., the mixture is warmed to room temperature, stirred for 3 h, and evaporated. The residue is suspended in 300 ml of EtOAc, washed with sat. aq. NaHCO3 soln. (80 ml) and brine (80 ml), dried (MgSO4), and evaporated. The residue is chromagraphed on silica gel column (800 g of silica gel; hexane/EtOAc 5:1) to give the product (A) (32.64 g, 92%). White crystals. 1H-NMR (400 MHz, CDCl3) δ 1.00 (s), 3.36 (d, J=8.0), 5.52-5.61 (br. s), 8.12 (s). Rf 0.48 (hexane/EtOAc 5:1).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
29.17 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
92%

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